N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and modifications to the benzamide and piperazine components. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide" by altering the starting materials and reaction conditions to introduce the bithiophene and fluoro groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT). For instance, the crystal structure of a synthesized compound was analyzed, revealing a tetragonal system with specific geometric bond lengths and angles . These studies provide insights into the conformation and electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The related compounds exhibit reactivity consistent with their functional groups. For example, the benzamide derivatives have been used as ligands for dopamine receptors, indicating their ability to interact with biological molecules . Additionally, the reactivity of N-methoxybenzamides in oxidative coupling reactions has been explored, demonstrating the potential for C-H bond activation strategies to create new sulfonyl fluoride scaffolds . These reactions are relevant to the potential chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as molar refractivity, polarizability, and lipophilicity, have been evaluated to understand their pharmacokinetic profiles. For instance, the molar refractivity and polarizability of an antiemetic drug were studied in different solutions, showing concentration-dependent effects . These properties are important for predicting the behavior of "this compound" in biological systems and its potential as a pharmacological agent.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c1-22-16-4-2-12(10-15(16)19)18(21)20-8-6-14-3-5-17(24-14)13-7-9-23-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULZFTXBOIMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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